Tomopenem

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Tomopenem tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los antibióticos de β-lactama y su reactividad.

Biología: Se ha investigado por sus efectos sobre la síntesis de la pared celular bacteriana y los mecanismos de resistencia.

Medicina: Se ha explorado como un posible tratamiento para infecciones causadas por bacterias resistentes a los medicamentos.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y como patrón de referencia en el control de calidad

Mecanismo De Acción

Tomopenem ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esto conduce al debilitamiento de la pared celular y la eventual lisis celular. Los objetivos moleculares incluyen las PBP en bacterias grampositivas y gramnegativas .

Análisis Bioquímico

Biochemical Properties

Tomopenem interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By inhibiting these enzymes, this compound disrupts the cell wall synthesis, leading to bacterial cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly bacterial cells. It reduces the number of viable bacteria in a murine model of chronic airway infection by Pseudomonas aeruginosa . It also exhibits bactericidal or bacteriostatic effects against strains of P. aeruginosa and MRSA .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PBPs. These proteins are essential for the cross-linking step in bacterial cell wall biosynthesis. By binding to PBPs, this compound inhibits this process, leading to cell wall instability and ultimately, bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant bactericidal effects over time. For instance, in a murine model of chronic airway infection by P. aeruginosa, treatment with this compound significantly reduced the number of viable bacteria compared to the control .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound at 750 mg showed bactericidal or bacteriostatic effects against 10 of 11 strains of P. aeruginosa and MRSA with MICs of ≤8 μg/ml, and this compound at 1,500 mg showed bactericidal effects against 16 of 17 strains of P. aeruginosa and MRSA with MICs of ≤16 μg/ml .

Subcellular Localization

As an antibiotic, it is expected to localize in the periplasmic space of bacteria where it binds to PBPs and inhibits cell wall synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tomopenem implica múltiples pasos, comenzando desde la estructura central de β-lactamaLas condiciones de reacción suelen implicar el uso de bases fuertes y grupos protectores para garantizar la estabilidad de los intermediarios .

Métodos de producción industrial

La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. El proceso está diseñado para minimizar los residuos y reducir los costes de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

Tomopenem experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el sulfoxido de nuevo al sulfuro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos de this compound .

Comparación Con Compuestos Similares

Compuestos similares

- Meropenem

- Imipenem

- Ertapenem

- Doripenem

Comparación

Tomopenem es único debido a su mayor vida media en comparación con otros carbapenémicos, lo que permite una dosificación menos frecuente. También tiene una actividad mejorada contra patógenos resistentes a los medicamentos, lo que lo convierte en una valiosa adición al arsenal de antibióticos .

Propiedades

IUPAC Name |

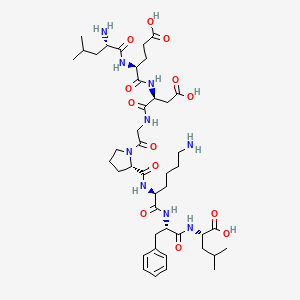

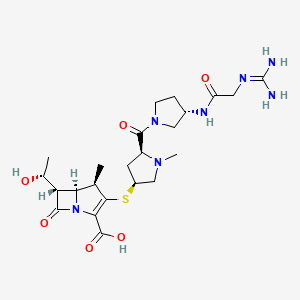

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAXBWZURNCHS-GPODMPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873384 | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222400-20-6 | |

| Record name | Tomopenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomopenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

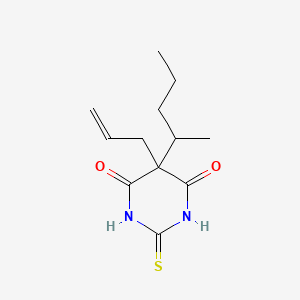

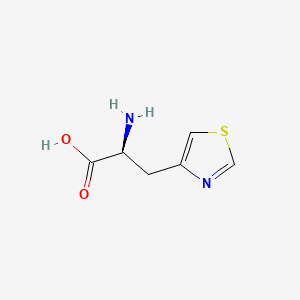

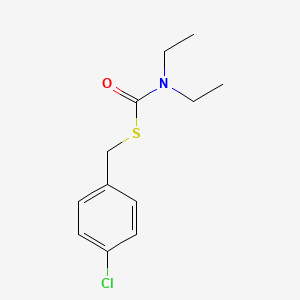

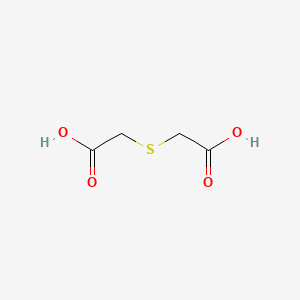

Feasible Synthetic Routes

Q1: How does Tomopenem exert its antibacterial effect?

A: this compound, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. []

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for this compound.

Q3: What is the significance of this compound's pharmacokinetic properties, particularly its half-life?

A: this compound demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []

Q4: How does renal impairment affect this compound's pharmacokinetics?

A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both this compound and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for this compound increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.

Q5: What is the primary pharmacodynamic parameter driving this compound's efficacy?

A: this compound's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []

Q6: What are the reported in vivo efficacy findings for this compound?

A: this compound has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, this compound significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of this compound in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for this compound in treating infections caused by these pathogens.

Q7: Has any resistance to this compound been observed?

A: While this compound shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.

Q8: How does the activity of this compound compare to existing carbapenems like Meropenem?

A: this compound demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, this compound exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []

Q9: What are the implications of this compound's activity against drug-resistant P. aeruginosa mutants?

A: this compound exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.